molecular formula C22H23N5O4 B2687414 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide CAS No. 941890-73-9

2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2687414
CAS RN: 941890-73-9
M. Wt: 421.457
InChI Key: GJLGTXRNEDIRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrazolo-triazine , a class of compounds known for their explosive properties . Pyrazolo-triazines are fused-ring heterocycles .


Synthesis Analysis

Pyrazolo-triazines can be synthesized using various methods. One approach uses polyethylene glycol (PEG-600) as a reaction medium for the synthesis . This green, one-pot, multicomponent method was developed to prepare novel pyrazolo-triazine products with new synthetic routes and techniques .


Physical And Chemical Properties Analysis

Pyrazolo-triazines have promising explosive properties . The Cheetah thermochemical code used its calculated standard enthalpy of formation and its measured crystal density to predict explosive performance .

Scientific Research Applications

Novel Heterocyclic Compounds Synthesis

Researchers have developed novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have shown to be effective COX-1/COX-2 inhibitors with promising analgesic and anti-inflammatory properties compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antiproliferative Activities

Another study focused on synthesizing new heterocycles incorporating an antipyrine moiety, which were evaluated for antimicrobial and antiproliferative activities. These compounds, including pyrazolo[5,1-c][1,2,4]triazine derivatives, showed significant antimicrobial effects against various bacteria and fungi, as well as notable anticancer activities against breast cancer (MCF-7) and liver cancer cells (HepG2) (Bondock, Rabie, Etman, & Fadda, 2008).

Antimicrobial Dye Synthesis

Furthermore, research into the design and synthesis of novel antimicrobial dyes based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems has been conducted. These dyes and their precursors exhibited significant antimicrobial activity against a range of bacterial and fungal strains, highlighting their potential for use in dyeing and textile finishing to impart antimicrobial properties to fabrics (Shams, Mohareb, Helal, & Mahmoud, 2011).

Environmental Friendly Drug Synthesis

In addition, an environmentally friendly approach to drug design has led to the synthesis of potential analgesic and antipyretic compounds, demonstrating the importance of green chemistry in the development of new therapeutic agents. This research exemplifies the industry's shift towards more sustainable and less environmentally damaging synthesis methods (Reddy, Ramana Reddy, & Dubey, 2014).

Safety and Hazards

Measurements of the thermal stability, sensitivity to impact, friction, and spark of pyrazolo-triazines showed greater safety margins .

properties

IUPAC Name

2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-3-31-18-10-8-17(9-11-18)25-12-13-26-20(29)21(30)27(24-22(25)26)14-19(28)23-16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLGTXRNEDIRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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